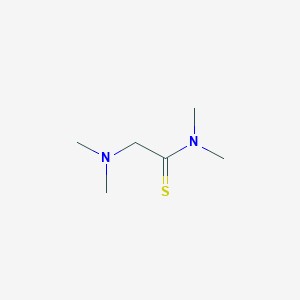
(Dimethylamino)-N,N-dimethylethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dimethylamino)-N,N-dimethylethanethioamide is an organic compound that features a dimethylamino group attached to an ethanethioamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)-N,N-dimethylethanethioamide typically involves the reaction of dimethylamine with ethanethioamide under controlled conditions. One common method includes the use of a base to facilitate the reaction between N-nitroso-N-alkyl compounds and dimethylamine . Another approach involves the methylation of ethanethioamide using diazomethane in the presence of a Lewis acid catalyst such as boron trifluoride .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reactants are combined under high pressure and temperature to optimize yield and purity. The process may also involve purification steps such as distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(Dimethylamino)-N,N-dimethylethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethylamine and ethanethiol.
Substitution: Various substituted ethanethioamides depending on the nucleophile used.
Scientific Research Applications
(Dimethylamino)-N,N-dimethylethanethioamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and thioamides.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of (Dimethylamino)-N,N-dimethylethanethioamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which influence its reactivity and binding to biological molecules. The compound may also undergo metabolic transformations that activate or deactivate its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar nucleophilic properties.
Dimethylaminoethanol: Used in various industrial applications and has similar functional groups.
Dimethylaminoquinolines: Known for their medicinal properties, particularly in antimalarial drugs.
Properties
CAS No. |
65131-20-6 |
|---|---|
Molecular Formula |
C6H14N2S |
Molecular Weight |
146.26 g/mol |
IUPAC Name |
2-(dimethylamino)-N,N-dimethylethanethioamide |
InChI |
InChI=1S/C6H14N2S/c1-7(2)5-6(9)8(3)4/h5H2,1-4H3 |
InChI Key |
AROGRGATDKVDTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4S)-4-[(Propan-2-yl)amino]-3,4-dihydro-2H-1-benzopyran-3,6-diol](/img/structure/B14492889.png)
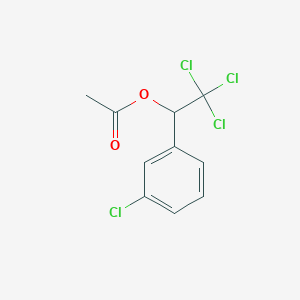

![3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile](/img/structure/B14492904.png)


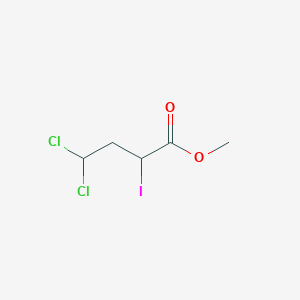
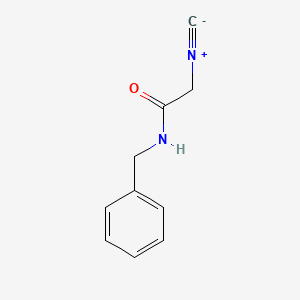

![2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14492940.png)
![1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane](/img/structure/B14492950.png)
![N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine](/img/structure/B14492955.png)
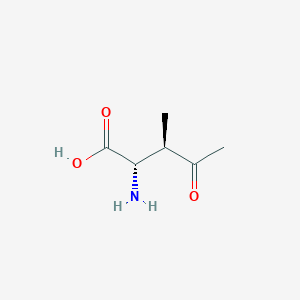
![3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide](/img/structure/B14492975.png)
